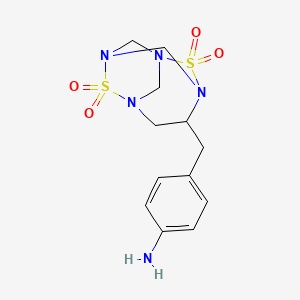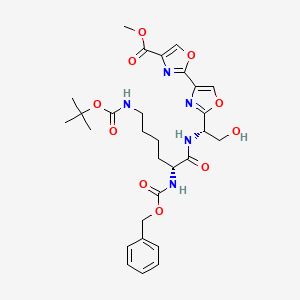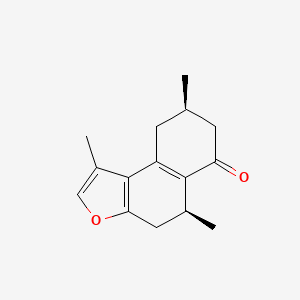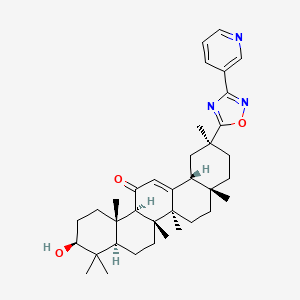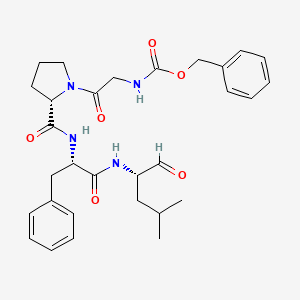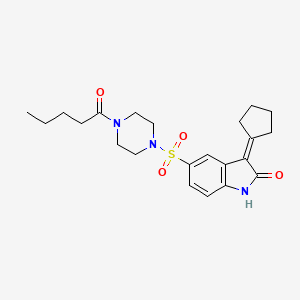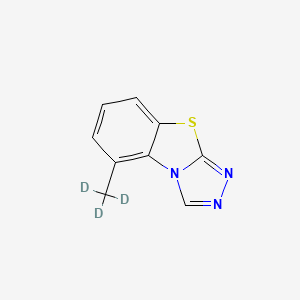
P-P-mo5Ura-Araf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-P-mo5Ura-Araf is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-P-mo5Ura-Araf typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of specific precursor molecules under controlled conditions to form the core structure of this compound. Subsequent steps may include the introduction of additional functional groups through various chemical reactions such as alkylation, acylation, or halogenation. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques such as chromatography and crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
P-P-mo5Ura-Araf undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides, acids, and bases.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure specificity and yield. For example, oxidation reactions may be conducted at elevated temperatures with the addition of a catalyst, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds
Applications De Recherche Scientifique
P-P-mo5Ura-Araf has a broad range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is utilized as a probe to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: this compound is employed in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of P-P-mo5Ura-Araf involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
P-P-mo5Ura-Araf can be compared to other similar compounds based on its chemical structure and reactivity. Some similar compounds include:
P-P-mo5Ura-Galaf: This compound shares a similar core structure but differs in the functional groups attached, leading to distinct reactivity and applications.
P-P-mo5Ura-Xylaf:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity, which makes it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H16N2O13P2 |
|---|---|
Poids moléculaire |
434.19 g/mol |
Nom IUPAC |
[(2R,4S,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O13P2/c1-22-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(24-9)3-23-27(20,21)25-26(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,11,15,16)(H2,17,18,19)/t5-,6?,7+,9-/m1/s1 |
Clé InChI |
JNRBLCLWOFKVDV-AOXOCZDOSA-N |
SMILES isomérique |
COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


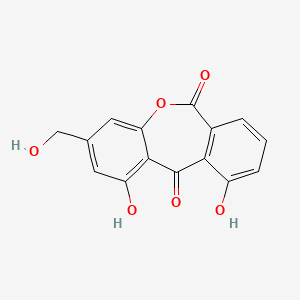
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)


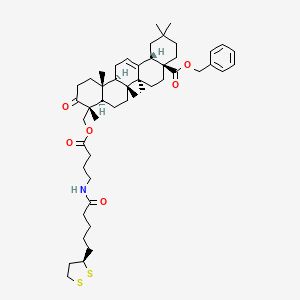
![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
